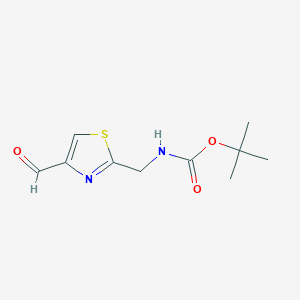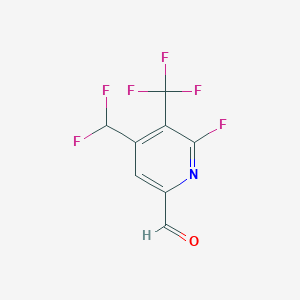
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde is a fluorinated organic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of difluoromethyl, fluoro, and trifluoromethyl groups attached to a picolinaldehyde core. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and lipophilicity, making such compounds valuable in pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde can be achieved through various synthetic routes. One common method involves the selective defluorination of trifluoromethyl-substituted intermediates. This process typically employs base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. The resulting cyclized difluoromethyl-substituted arylimidazolidinone products are subsequently converted to difluoromethyl-substituted aldehydes by reduction and hydrolysis .
Industrial production methods for this compound may involve large-scale defluorination processes using specialized reagents and catalysts to ensure high yields and purity. The use of metal-based methods and radical chemistry has also been explored for the efficient synthesis of difluoromethylated compounds .
Análisis De Reacciones Químicas
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of agrochemicals and materials with improved properties
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group, in particular, provides opportunities for unusual C-H hydrogen-bonding interactions, making it a versatile bioisostere for other functionalities. This compound can modulate the biological activity of target enzymes and receptors, leading to its potential use in drug development .
Comparación Con Compuestos Similares
Similar compounds to 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde include:
4-(Trifluoromethyl)phenol: Another fluorinated compound with a trifluoromethyl group attached to a phenol ring.
Difluoroalkanes: Compounds with difluoromethyl groups attached to alkane backbones.
Trifluoromethyl-containing compounds: A broad class of compounds with trifluoromethyl groups that exhibit similar properties and applications.
The uniqueness of this compound lies in its combination of difluoromethyl, fluoro, and trifluoromethyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H3F6NO |
|---|---|
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H3F6NO/c9-6(10)4-1-3(2-16)15-7(11)5(4)8(12,13)14/h1-2,6H |
Clave InChI |
RFCMYJOBINUNMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=C1C(F)F)C(F)(F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


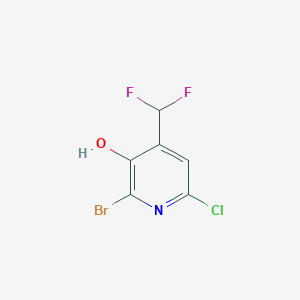

![3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11785648.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11785654.png)

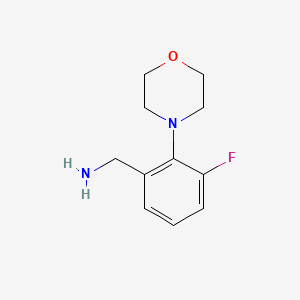

![5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B11785687.png)
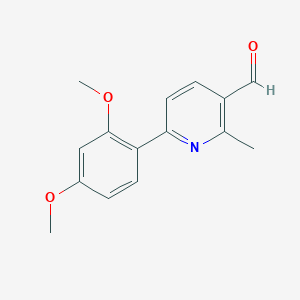
![5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide](/img/structure/B11785704.png)


![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)
